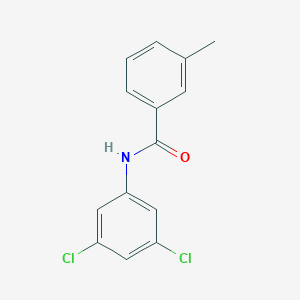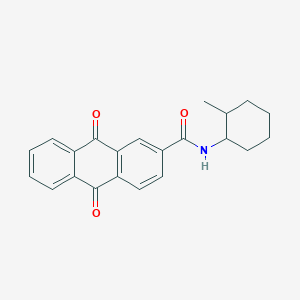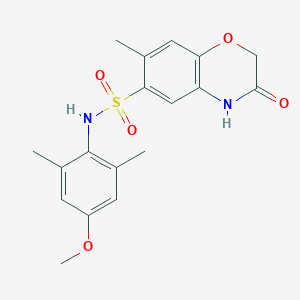
N-(3,5-dichlorophenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-3-methylbenzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It belongs to the class of arylacetic acid derivatives and is available in various forms such as tablets, capsules, and topical gels.
作用機序
Diclofenac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. It has also been reported to have antioxidant properties and to increase the expression of heat shock proteins, which play a role in cellular stress response.
実験室実験の利点と制限
Diclofenac is a widely used N-(3,5-dichlorophenyl)-3-methylbenzamide that is readily available and relatively inexpensive. It has been extensively studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of inflammation and pain. However, like all drugs, diclofenac has limitations, including potential side effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying its antitumor activity, with the ultimate goal of developing more effective cancer therapies. Additionally, the role of diclofenac in modulating the immune response and its potential as an immunomodulatory agent are areas of ongoing research.
合成法
Diclofenac can be synthesized by several methods, including the reaction of 3-amino-4-chlorobenzophenone with 3,5-dichloroaniline in the presence of phosphorus oxychloride or thionyl chloride. The resulting product is then treated with acetic anhydride to obtain diclofenac. Another method involves the reaction of 2,6-dichloroaniline with 4-chloro-3-methylacetophenone in the presence of sodium hydroxide and acetic acid, followed by acetylation with acetic anhydride.
科学的研究の応用
Diclofenac has been extensively studied for its therapeutic potential in various conditions such as arthritis, migraine, and postoperative pain. It has also been investigated for its anti-inflammatory effects in several animal models of inflammation. In addition, diclofenac has been shown to have antitumor activity in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of cancer.
特性
製品名 |
N-(3,5-dichlorophenyl)-3-methylbenzamide |
|---|---|
分子式 |
C14H11Cl2NO |
分子量 |
280.1 g/mol |
IUPAC名 |
N-(3,5-dichlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18) |
InChIキー |
JRRQUHYGCWSOSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)

![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)



![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)